molecular formula C12H18ClN3O2 B10947201 4-chloro-1-ethyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-3-carboxamide

4-chloro-1-ethyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10947201
M. Wt: 271.74 g/mol
InChI Key: COBOXKSVPLYLGH-UHFFFAOYSA-N
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Description

4-Chloro-1-ethyl-N-(1-tetrahydro-2-furanylethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-ethyl-N-(1-tetrahydro-2-furanylethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Ethylation: The chlorinated pyrazole is ethylated using ethyl halides in the presence of a base like sodium hydride.

    Amidation: The final step involves the reaction of the ethylated pyrazole with a suitable amine to form the carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing similar reaction steps but optimized for efficiency, yield, and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Utilized in the production of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-chloro-4-(1-tetrahydro-2-furanylethyl)-1H-pyrazole-5-carboxamide
  • 4-chloro-1-ethyl-3-(1-tetrahydro-2-furanylethyl)-1H-pyrazole-5-carboxamide

Uniqueness

4-Chloro-1-ethyl-N-(1-tetrahydro-2-furanylethyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tetrahydrofuran ring can also impart unique properties, such as increased solubility or specific interactions with biological targets.

Properties

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.74 g/mol

IUPAC Name

4-chloro-1-ethyl-N-[1-(oxolan-2-yl)ethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C12H18ClN3O2/c1-3-16-7-9(13)11(15-16)12(17)14-8(2)10-5-4-6-18-10/h7-8,10H,3-6H2,1-2H3,(H,14,17)

InChI Key

COBOXKSVPLYLGH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC(C)C2CCCO2)Cl

Origin of Product

United States

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